喹硫平富马酸盐

描述

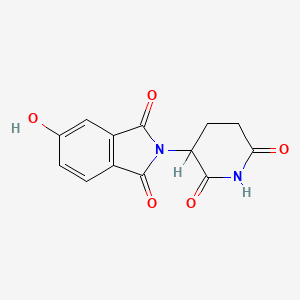

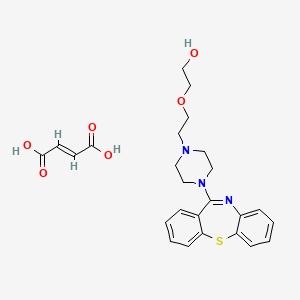

Quetiapine Fumarate is the fumarate salt form of quetiapine, a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine fumarate also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors.

A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER.

科学研究应用

抗抑郁作用

喹硫平富马酸盐,特别是其缓释形式(喹硫平 XR),已被研究其抗抑郁作用。研究表明其作为单一疗法和辅助疗法治疗重度抑郁症 (MDD) 的疗效。这些研究强调了它对各种神经递质系统的影响,例如血清素(5-HT2A 和 5-HT1A 受体)、多巴胺、谷氨酸和去甲肾上腺素,这些都促成了其抗抑郁特性。临床试验表明喹硫平 XR 在改善抑郁症状方面有效,并且已获得 FDA 批准用于 MDD 的辅助治疗 (Pae 等,2010).

双相情感障碍和纤维肌痛

喹硫平富马酸盐被批准用于治疗双相情感障碍,并且已显示出对治疗抑郁发作和躁狂发作均有效。此外,研究表明其在治疗伴有 MDD 的患者的纤维肌痛症状方面具有潜力,表明其在管理此类情况下的疼痛和抑郁症状中的作用 (McIntyre 等,2014).

提高生物利用度

科学研究一直专注于提高喹硫平富马酸盐的口服生物利用度。努力包括开发固体脂质纳米颗粒制剂,已显示通过最小化首过代谢显着提高其生物利用度。这一发展表明,由于全身可用性的增加,该药物的疗效可能会得到潜在改善 (Narala & Veerabrahma, 2013).

分析技术和合成

已经投入大量研究来开发和改进喹硫平富马酸盐的分析方法。这些方法包括用于测定其在药品和生物样品中的浓度的各种色谱法和分光光度法。这项研究对于确保该药物在临床使用中的质量、功效和安全性至关重要 (Rezaei 等,2018).

在特殊人群中的使用

研究还探讨了喹硫平富马酸盐在特定患者群体中的使用,例如患有痴呆症的老年人,由于需要个性化剂量,片剂分割很常见。该领域的研究评估了分割技术对药物含量均匀性的影响,强调了需要更灵活的剂型以确保对这一人群的有效和安全治疗 (Ganzetti 等,2021).

作用机制

Quetiapine fumarate is a second-generation atypical antipsychotic used for the management of bipolar disorder, schizophrenia, and major depressive disorder . This article will delve into the mechanism of action of Quetiapine fumarate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Quetiapine primarily targets dopamine type 2 (D2) receptors and serotonin 2A (5HT2A) receptors . It also has antagonist activity at alpha1 adrenergic , muscarinic , and histaminergic (HTH1) receptors . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Quetiapine’s antipsychotic activity is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5HT2A) antagonism . It blocks these receptors, thereby altering the neurotransmission of dopamine and serotonin in the brain . Quetiapine has the lowest affinity for the D2 receptor among antipsychotics and dissociates the quickest from the D2 receptor .

Biochemical Pathways

The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by norquetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed following oral administration, with peak levels occurring 1.5 hours after a dose . The drug is approximately 83% bound to serum proteins . Quetiapine has an elimination half-life of 7 hours , and its active metabolite, norquetiapine, has a half-life of 9 to 12 hours . The primary route of elimination is through hepatic metabolism, with approximately 73% of the drug excreted in the kidney and 20% in the feces .

Result of Action

Quetiapine’s antagonism of histamine H1-receptors may explain the somnolence observed . Its antagonism of adrenergic alpha 1-receptors may explain the orthostatic hypotension observed . It has been shown to be effective against both positive (e.g., hallucinations, delusions) and negative symptoms (e.g., emotional withdrawal, apathy) and to have benefits in reducing hostility, aggression, and affective symptoms .

Action Environment

The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . Therefore, co-administration with drugs that induce or inhibit these enzymes can affect the pharmacokinetics and efficacy of quetiapine . Environmental factors such as diet and lifestyle can also influence the metabolism of quetiapine .

安全和危害

Quetiapine may cause serious side effects such as uncontrolled muscle movements in the face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection - fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .

未来方向

生化分析

Biochemical Properties

Quetiapine fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits antagonistic actions at histamine receptors, dopamine type 2 receptors, and serotonin 2A receptors . These interactions contribute to its sedative effects and its efficacy in treating schizophrenia and bipolar disorder . Additionally, quetiapine fumarate binds to the norepinephrine transporter, influencing mood regulation .

Cellular Effects

Quetiapine fumarate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its antagonistic interactions with dopamine type 2 and serotonin 2A receptors play a crucial role in managing the symptoms of schizophrenia . Furthermore, quetiapine fumarate’s binding to the norepinephrine transporter impacts mood regulation in bipolar depression and major depression .

Molecular Mechanism

The molecular mechanism of quetiapine fumarate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects by antagonizing histamine receptors, dopamine type 2 receptors, and serotonin 2A receptors . Additionally, quetiapine fumarate’s metabolite binds to the norepinephrine transporter, contributing to its anxiolytic and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quetiapine fumarate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that quetiapine fumarate maintains its therapeutic efficacy during long-term therapy, with minimal risk of side effects . The exact temporal effects may vary depending on the specific experimental conditions and models used .

Dosage Effects in Animal Models

The effects of quetiapine fumarate vary with different dosages in animal models. At low doses, it exhibits hypnotic and sedative effects due to histamine 1-receptor blockade . Midrange doses influence mood regulation through dopaminergic and serotonergic receptor blockade . Higher doses are required for true antipsychotic activity, mediated through serotonergic, muscarinic, alpha-adrenergic, and histaminergic receptor blockade . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Quetiapine fumarate is involved in various metabolic pathways, primarily mediated by the cytochrome P450 system . The predominant enzymes involved in its metabolism are CYP 3A4 and CYP 2D6 . The active metabolite, norquetiapine, is responsible for the anxiolytic and antidepressant effects of quetiapine fumarate through inhibition of the norepinephrine transporter and serotonin receptor agonism .

Transport and Distribution

Quetiapine fumarate is transported and distributed within cells and tissues through various transporters and binding proteins . Its oral bioavailability is nearly 100%, and it exhibits a high volume of distribution . Plasma protein binding is approximately 83%, influencing its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of quetiapine fumarate is influenced by targeting signals and post-translational modifications . It is directed to specific compartments or organelles, affecting its activity and function within cells . The exact subcellular localization may vary depending on the specific cell type and experimental conditions used in studies .

属性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773058-82-5, 111974-72-2 | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773058-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quetiapine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773058825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)

![Thiophene-2-carboxylic acid 4-[(Z)-2-cyano-2-(6-methyl-1H-benzoimidazol-2-yl)-vinyl]-phenyl ester](/img/structure/B1239143.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)